molecular formula C89H138N34O18 B12388509 TAT (47-57), TAMRA-labeled

TAT (47-57), TAMRA-labeled

Cat. No.: B12388509
M. Wt: 1972.3 g/mol
InChI Key: SBPFRRAEZMGLCO-ZMNJVXFMSA-N
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Description

TAT (47-57), TAMRA-labeled is a fluorescently labeled peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is known for its cell-penetrating properties, which allow it to cross cell membranes and deliver various molecular cargoes into cells. The TAMRA label, which stands for tetramethylrhodamine, is a fluorescent dye that enables the visualization and tracking of the peptide within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAT (47-57), TAMRA-labeled involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide sequence for TAT (47-57) is TAMRA-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. Each amino acid is added in a stepwise manner, with deprotection and coupling reactions occurring at each step.

The TAMRA label is introduced through a conjugation reaction, where the fluorescent dye is covalently attached to the peptide. This is typically achieved using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) ester. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

TAT (47-57), TAMRA-labeled primarily undergoes conjugation reactions due to the presence of functional groups in its structure. These reactions include:

    Amide bond formation: The coupling of the TAMRA dye to the peptide involves the formation of an amide bond.

    Disulfide bond formation: If the peptide contains cysteine residues, disulfide bonds can form, stabilizing the peptide structure.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS) ester.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate coupling.

Major Products Formed

The primary product of interest is the this compound peptide. Side products may include incomplete sequences or peptides with incorrect modifications, which are removed during purification.

Scientific Research Applications

TAT (47-57), TAMRA-labeled has a wide range of applications in scientific research:

    Cell Biology: Used to study cellular uptake mechanisms and intracellular trafficking due to its cell-penetrating properties.

    Molecular Imaging: The TAMRA label allows for the visualization of the peptide within cells, aiding in the study of cellular processes.

    Drug Delivery: Serves as a carrier for delivering therapeutic molecules into cells, enhancing their bioavailability and efficacy.

    Biochemistry: Used in assays to investigate protein-protein interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of TAT (47-57), TAMRA-labeled involves its ability to penetrate cell membranes. This is primarily due to the presence of positively charged arginine residues, which interact with the negatively charged components of the cell membrane. The peptide can translocate across the membrane through direct penetration or endocytosis. Once inside the cell, the TAMRA label allows for tracking and visualization, providing insights into cellular processes and the intracellular fate of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

    Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.

    Arginine-rich peptides: Other peptides rich in arginine residues, such as polyarginine, which also exhibit cell-penetrating properties.

Uniqueness

TAT (47-57), TAMRA-labeled is unique due to its origin from the HIV TAT protein, which is highly efficient in penetrating cell membranes. The TAMRA label provides a dual function of cell penetration and fluorescence, making it a valuable tool for both delivery and imaging applications. Its ability to deliver a wide range of molecular cargoes, including proteins, nucleic acids, and small molecules, sets it apart from other cell-penetrating peptides.

Properties

Molecular Formula

C89H138N34O18

Molecular Weight

1972.3 g/mol

IUPAC Name

5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C89H138N34O18/c1-122(2)50-26-31-54-67(45-50)141-68-46-51(123(3)4)27-32-55(68)71(54)53-30-25-49(44-56(53)82(137)138)72(127)121-66(43-48-23-28-52(124)29-24-48)73(128)111-47-70(126)112-57(17-9-37-105-84(93)94)74(129)113-58(15-5-7-35-90)75(130)114-59(16-6-8-36-91)76(131)115-60(18-10-38-106-85(95)96)77(132)116-62(20-12-40-108-87(99)100)79(134)119-64(33-34-69(92)125)81(136)118-61(19-11-39-107-86(97)98)78(133)117-63(21-13-41-109-88(101)102)80(135)120-65(83(139)140)22-14-42-110-89(103)104/h23-32,44-46,57-66H,5-22,33-43,47,90-91H2,1-4H3,(H39-,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1

InChI Key

SBPFRRAEZMGLCO-ZMNJVXFMSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(=O)[O-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)[O-]

Origin of Product

United States

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